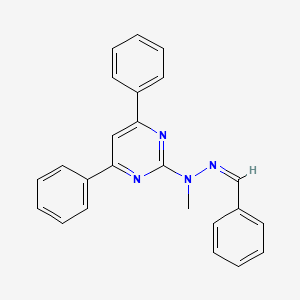
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile, also known as DPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DPA is a nitrile derivative of α,β-unsaturated ketone, which is a versatile compound with numerous biological and pharmacological activities.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-angiogenic activity, which means it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has antiviral activity by inhibiting the replication of viruses.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile in lab experiments is its potential as a multi-targeted agent, meaning it can inhibit multiple enzymes and signaling pathways involved in various diseases. However, one limitation is that this compound is a synthetic compound that may have limited bioavailability and toxicity concerns.
将来の方向性
There are several future directions for further research on 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile. One area of research is the development of this compound analogs with improved bioavailability and potency. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological activities.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with 2-pyridinecarbonitrile in the presence of potassium carbonate as a base. The reaction takes place under reflux conditions in dimethylformamide as a solvent. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been extensively studied for its pharmacological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
特性
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-6-12(10-16(15)20-2)13(11-17)9-14-5-3-4-8-18-14/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGRIWLCOVORA-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=N2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)
![7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-2-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5303149.png)
![1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5303161.png)

![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5303166.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5303173.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)